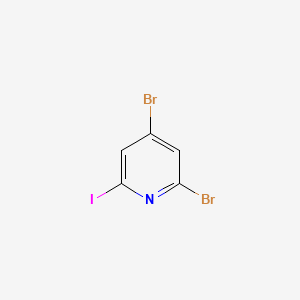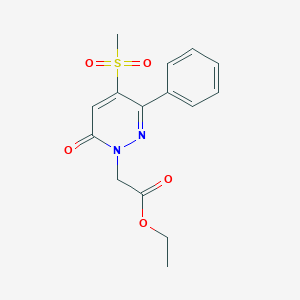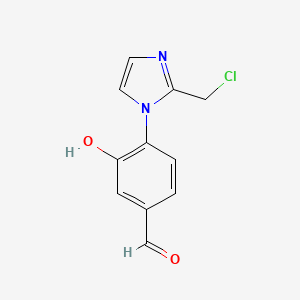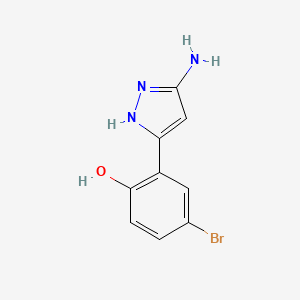
2,4-Dibromo-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-iodopyridine typically involves halogenation reactions. One common method is the bromination of 2-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-iodopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-iodopyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-3-iodopyridine
- 2,6-Dibromo-4-iodopyridine
- 2,4-Dichloro-6-iodopyridine
Uniqueness
2,4-Dibromo-6-iodopyridine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This arrangement provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C5H2Br2IN |
|---|---|
Poids moléculaire |
362.79 g/mol |
Nom IUPAC |
2,4-dibromo-6-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Clé InChI |
PETXVPFQCNUWDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Br)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)





![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11785129.png)
![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)


